(2S)-1-azido-3-phenylpropan-2-ol
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Overview
Description
(2S)-1-azido-3-phenylpropan-2-ol is a chiral organic compound that features a phenyl group, an azido group, and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-azido-3-phenylpropan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with (S)-1-Phenyl-2-propanol, which is commercially available or can be synthesized from benzaldehyde and nitroethane.
Azidation: The hydroxyl group of (S)-1-Phenyl-2-propanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety, especially when handling azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-azido-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a solvent like water or ethanol.
Major Products
Reduction: (S)-1-Phenyl-3-amino-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
(2S)-1-azido-3-phenylpropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing triazole rings, which are known for their biological activity.
Materials Science: The compound is used in the development of novel materials, including polymers and dendrimers, due to its ability to undergo click chemistry reactions.
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of (2S)-1-azido-3-phenylpropan-2-ol depends on the specific application and the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can link different molecules together. This reaction is highly specific and efficient, making it valuable in various fields, including drug development and materials science.
Comparison with Similar Compounds
(2S)-1-azido-3-phenylpropan-2-ol can be compared with other azido alcohols and phenyl-substituted compounds:
(S)-1-Phenyl-2-azidoethanol: Similar structure but with a shorter carbon chain.
(S)-1-Phenyl-3-azido-2-butanol: Similar structure but with a longer carbon chain.
(S)-1-Phenyl-3-azido-2-propanamine: Similar structure but with an amine group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and applications in various fields.
Biological Activity
(2S)-1-azido-3-phenylpropan-2-ol, a compound characterized by its azido functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N3O. Its structure features a chiral center, which contributes to its distinct biological activity. The presence of the azido group is particularly significant for its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The azido group can participate in click chemistry reactions, making it a useful tool in bioconjugation and drug development.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with adrenergic receptors, similar to other phenylpropanolamine derivatives, influencing neurotransmitter release and signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of specific hydrolases | |
Antioxidant Activity | Moderate antioxidant properties | |
Cytotoxicity | Variable effects on cancer cell lines |
Case Study 1: Enzyme Inhibition
In a study investigating the inhibitory effects of this compound on carbohydrate-hydrolyzing enzymes, researchers found that the compound significantly reduced enzyme activity at micromolar concentrations. This suggests potential applications in managing conditions related to carbohydrate metabolism.
Case Study 2: Antioxidant Properties
Another research effort highlighted the antioxidant capabilities of this compound. The compound demonstrated a capacity to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored. However, similar compounds suggest that it may undergo hepatic metabolism involving cytochrome P450 enzymes. Understanding its pharmacokinetics is crucial for evaluating its therapeutic potential and safety profile.
Safety and Toxicology
Preliminary toxicity studies indicate that this compound exhibits a dose-dependent response in cellular models. At higher concentrations, cytotoxic effects were noted, emphasizing the need for careful dosage considerations in therapeutic applications.
Properties
IUPAC Name |
(2S)-1-azido-3-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHIJATXQDZPO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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